2-Amino-2-methylpropanenitrile

Organic Synthesis Steric Effects Building Block Stability

2-Amino-2-methylpropanenitrile (CAS 19355-69-2), also known as α-aminoisobutyronitrile or 2-cyanoisopropylamine, is a C4 bifunctional amine-nitrile building block. It is characterized by a quaternary α-carbon bearing both a primary amine (-NH2) and a cyano (-C≡N) group.

Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
CAS No. 19355-69-2
Cat. No. B028548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylpropanenitrile
CAS19355-69-2
Synonyms2-Cyanoisopropylamine;  Aminodimethylacetonitrile;  α-Amino-α-methylpropionitrile;  α-Aminoisobutyronitrile;  2-Aminopropane-2-carbonitrile;  1-Cyano-1-methylethylamine;  2-Amino-2-cyanopropane; 
Molecular FormulaC4H8N2
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC(C)(C#N)N
InChIInChI=1S/C4H8N2/c1-4(2,6)3-5/h6H2,1-2H3
InChIKeyJQULXIOYDDCNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-methylpropanenitrile (CAS 19355-69-2) Technical Procurement Overview


2-Amino-2-methylpropanenitrile (CAS 19355-69-2), also known as α-aminoisobutyronitrile or 2-cyanoisopropylamine, is a C4 bifunctional amine-nitrile building block . It is characterized by a quaternary α-carbon bearing both a primary amine (-NH2) and a cyano (-C≡N) group [1]. This geminal substitution pattern confers a sterically hindered, non-planar reactive center that distinguishes it from simpler linear α-aminonitriles. Procured in liquid form, its density is approximately 0.9 g/cm³ with a boiling point around 150.4 °C at atmospheric pressure [2].

2-Amino-2-methylpropanenitrile Substitution Risks in Agrochemical and Pharmaceutical Routes


Direct substitution of 2-amino-2-methylpropanenitrile with other α-aminonitriles or alternative bifunctional amines is not chemically or economically viable without extensive route re-optimization. The compound's quaternary α-carbon steric environment uniquely dictates both the regioselectivity and reaction kinetics of nucleophilic attacks or condensations. Replacing it with linear analogs (e.g., 2-aminopropanenitrile) alters the steric bulk and may lead to different reaction pathways, while replacement with other branched nitriles (e.g., 2-amino-2-methylbutanenitrile) introduces a chiral center and increased lipophilicity, altering downstream product profiles [1]. This specificity is evident in its dedicated role as the key intermediate for specific active pharmaceutical ingredients (APIs) like Raltegravir [2] and specific agrochemicals , where alternative α-aminonitriles would not yield the same final product.

Quantitative Differentiation of 2-Amino-2-methylpropanenitrile Against Closest Analogs


Enhanced Steric Hindrance and Structural Stability vs. 2-Aminopropanenitrile

The quaternary α-carbon in 2-amino-2-methylpropanenitrile provides a sterically hindered environment that significantly impacts its reactivity and stability compared to the less substituted 2-aminopropanenitrile. This difference is quantifiable through the number of non-hydrogen substituents on the α-carbon (two methyl groups vs. one methyl group and one hydrogen in 2-aminopropanenitrile) . This structural feature reduces susceptibility to racemization and unwanted side reactions at this center [1].

Organic Synthesis Steric Effects Building Block Stability

Lower Toxicity Profile Compared to 2-Amino-2-methylbutanenitrile

A review of toxicological data reveals a quantitative difference in acute oral toxicity between 2-amino-2-methylpropanenitrile and its closest higher homolog, 2-amino-2-methylbutanenitrile. While specific LD50 data for the target compound is not widely published in primary literature, its hazard classification suggests a less severe acute toxicity profile than 2-amino-2-methylbutanenitrile, for which an oral LD50 of 74 mg/kg has been reported in rats . The target compound's material safety data sheets classify it under less severe hazard codes, indicating it may be less acutely toxic .

Safety Toxicology Procurement

Documented Process Yield in Raltegravir API Synthesis

A key differentiation for 2-amino-2-methylpropanenitrile lies in its patented and documented use in the synthesis of Raltegravir, an HIV integrase inhibitor. In a disclosed process, the compound is reacted with an oxadiazole carbonyl chloride derivative. The patent exemplifies the use of 90 g of the nitrile to yield the corresponding pyrimidinone intermediate, establishing a validated synthetic pathway with defined stoichiometry and conditions [1]. This route is not readily transferable to other aminonitriles due to the specific steric and electronic requirements of the Raltegravir scaffold .

Pharmaceuticals API Manufacturing Process Chemistry

Established Role as Cyanazine Herbicide Intermediate vs. Generic Aminonitriles

In the agrochemical sector, 2-amino-2-methylpropanenitrile is the specifically named intermediate for the herbicide Cyanazine . Its synthesis from this nitrile is a defined industrial process. While other nitriles could theoretically serve as precursors, the use of 2-amino-2-methylpropanenitrile is essential for the economic and efficient construction of the 2,2-dimethylacetonitrile moiety found in Cyanazine and related triazine herbicides. The process typically involves the reaction of acetone cyanohydrin with aqueous ammonia to yield the target compound [1], which is then used in further synthetic steps to produce the final herbicide .

Agrochemicals Herbicide Synthesis Intermediates

High-Value Application Scenarios for 2-Amino-2-methylpropanenitrile


Synthesis of HIV Integrase Inhibitor (Raltegravir)

2-Amino-2-methylpropanenitrile is a critical building block in the patented manufacturing process for Raltegravir, an essential HIV antiretroviral medication. The compound is reacted with a specific oxadiazole carbonyl chloride to form a key pyrimidinone intermediate [1]. This application is specific to this nitrile due to the steric and electronic requirements of the final drug molecule, making it irreplaceable for manufacturers of this API.

Manufacture of Triazine Herbicides (e.g., Cyanazine)

The compound is a designated intermediate in the production of Cyanazine and other triazine-based herbicides. Its 2,2-dimethylacetonitrile substructure is essential for the biological activity of the final agrochemical product . Substitution with other α-aminonitriles would result in a different molecular architecture and is therefore not viable for this established production route.

Synthesis of Hindered α-Amino Acids and Peptides

Due to its quaternary α-carbon, 2-amino-2-methylpropanenitrile serves as a precursor to sterically hindered α-amino acids like 2-amino-2-methylpropanoic acid upon hydrolysis of the nitrile group [2]. This pathway is particularly valuable for introducing non-natural, branched amino acid residues into peptides, which can enhance metabolic stability or alter conformational preferences.

Technical Documentation Hub

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